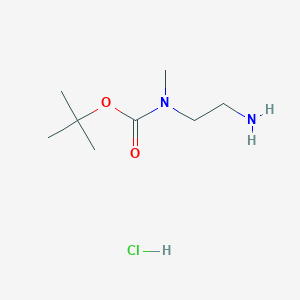

tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride

Description

Systematic Nomenclature and CAS Registry Documentation

The systematic identification of tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature protocols. The compound is officially registered under Chemical Abstracts Service registry number 202207-78-1, providing unambiguous identification in chemical databases and literature. The systematic name reflects the molecular architecture: a tert-butyl ester group attached to a carbamate functionality that bears both a 2-aminoethyl substituent and a methyl group on the nitrogen atom, forming a salt with hydrochloric acid.

Alternative nomenclature designations include carbamic acid, N-(2-aminoethyl)-N-methyl-, 1,1-dimethylethyl ester, hydrochloride, which emphasizes the carbamic acid derivative nature of the compound. The compound is also referenced in chemical literature as N-Boc-N-methylethylenediamine hydrochloride, where Boc represents the tert-butoxycarbonyl protecting group commonly employed in organic synthesis. This nomenclature diversity reflects the compound's importance across different chemical disciplines and applications.

The molecular descriptor information includes the International Chemical Identifier key FMNBLKIKMSKZGU-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)N(C)CCN.Cl. These standardized molecular representations ensure consistent identification across computational chemistry platforms and chemical databases worldwide.

Molecular Formula and Weight Validation

The molecular composition of this compound is definitively established as C8H19ClN2O2, corresponding to a molecular weight of 210.70 grams per mole. This formulation accounts for the complete structure including the hydrochloride salt formation. The molecular weight calculation incorporates the contribution of all constituent atoms: eight carbon atoms (96.08 atomic mass units), nineteen hydrogen atoms (19.19 atomic mass units), one chlorine atom (35.45 atomic mass units), two nitrogen atoms (28.02 atomic mass units), and two oxygen atoms (32.00 atomic mass units).

Comparative analysis with the free base form reveals important structural relationships. The parent compound, N-Boc-N-methylethylenediamine, has the molecular formula C8H18N2O2 and molecular weight 174.24 grams per mole. The hydrochloride salt formation results in the addition of one hydrogen chloride molecule, increasing the molecular weight by 36.46 atomic mass units. This salt formation significantly affects the compound's physical properties, including solubility, stability, and crystallization behavior.

Table 1: Molecular Composition Analysis

| Component | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C8H18N2O2 | C8H19ClN2O2 |

| Molecular Weight (g/mol) | 174.24 | 210.70 |

| Additional Components | - | HCl |

| CAS Registry Number | 121492-06-6 | 202207-78-1 |

Crystallographic Structure Determination

Crystallographic analysis of carbamate structures has revealed fundamental insights into their three-dimensional architecture and solid-state organization. The tert-butyl carbamate moiety adopts specific conformational preferences that are influenced by both intramolecular and intermolecular interactions. The carbamate group exhibits a planar arrangement around the central carbon-nitrogen bond, with the carbonyl oxygen and ester oxygen positioned to minimize steric interactions while optimizing electronic delocalization.

The ethylenediamine linker in this compound provides conformational flexibility that affects the overall molecular geometry. Crystal structure determination of related ethylenediamine derivatives has shown that the ethylene bridge typically adopts a gauche conformation to minimize 1,4-interactions between substituents. The nitrogen atoms in the ethylene bridge can orient in various configurations, with antiperiplanar arrangements being energetically favorable in many cases.

Hydrogen bonding interactions in the crystalline state play a crucial role in determining the solid-state structure. The presence of the hydrochloride salt introduces additional hydrogen bonding opportunities through the protonated amino group and the chloride counterion. These interactions contribute to the stabilization of specific conformational states and influence the packing efficiency in the crystal lattice.

The tert-butyl group provides steric bulk that affects the overall molecular conformation and crystal packing. The three methyl groups attached to the quaternary carbon adopt a tetrahedral arrangement that creates a significant steric environment around the carbamate ester functionality. This steric influence extends to neighboring molecules in the crystal structure and affects intermolecular interaction patterns.

Comparative Analysis of Tautomeric Forms

Carbamate compounds exhibit complex tautomeric behavior that significantly influences their chemical and physical properties. For this compound, multiple tautomeric forms are theoretically possible, primarily involving proton transfer between different nitrogen and oxygen atoms within the molecule. The protonation state of the terminal amino group in the hydrochloride salt introduces additional complexity to the tautomeric equilibrium.

Computational studies on simple tert-butylcarbamates have demonstrated that protonation can occur at multiple sites, with the carbonyl oxygen being the preferred site in gas-phase conditions. However, in solution, particularly in polar solvents, nitrogen protonation becomes more favorable due to solvation effects. For tertiary carbamates like tert-butyl (2-aminoethyl)(methyl)carbamate, the presence of the N-methyl substituent affects the protonation equilibrium and influences the relative stability of different tautomeric forms.

The energetic differences between tautomeric forms are typically small, often within 20 kilojoules per mole, making multiple forms accessible under ambient conditions. This accessibility contributes to the dynamic nature of carbamate structures and their ability to adapt to different chemical environments. The specific tautomeric preferences depend on factors including temperature, solvent polarity, and the presence of other molecular species that can participate in hydrogen bonding.

Table 2: Tautomeric Form Characteristics

| Tautomer Type | Protonation Site | Gas Phase Stability | Solution Stability |

|---|---|---|---|

| Carbonyl-protonated | Carbonyl oxygen | Higher | Moderate |

| Nitrogen-protonated | Carbamate nitrogen | Lower | Higher |

| Amino-protonated | Terminal amino group | Variable | Favored in HCl salt |

Hydrogen Bonding Network and Conformational Flexibility

The hydrogen bonding network in this compound encompasses both intramolecular and intermolecular interactions that profoundly influence molecular conformation and aggregation behavior. The terminal amino group, when protonated in the hydrochloride salt, serves as a strong hydrogen bond donor that can interact with the chloride counterion and other electronegative atoms in the molecular environment.

Intramolecular hydrogen bonding opportunities arise from the spatial arrangement of the amino group and the carbamate carbonyl oxygen. The flexible ethylene linker allows for conformational adjustments that can bring these groups into proximity for hydrogen bond formation. Such intramolecular interactions can stabilize specific conformational states and influence the overall molecular geometry. The strength and geometry of these interactions depend on the conformational state of the ethylene bridge and the orientation of the carbamate group.

Conformational flexibility in carbamate structures is significantly influenced by the rotational barrier around the carbon-nitrogen bond adjacent to the carbonyl group. This barrier typically ranges from 15 to 20 kilocalories per mole, allowing for interconversion between different conformational states on physiologically relevant timescales. The presence of the methyl substituent on the carbamate nitrogen introduces additional steric considerations that affect the preferred conformational states.

The extended conjugation system in carbamates, involving the nitrogen lone pair and the carbonyl group, contributes to conformational rigidity compared to simple amides. This rigidity is balanced by the flexibility introduced by the ethylene linker and the tert-butyl ester group, creating a molecule with both stable and dynamic regions. The overall conformational behavior represents a compromise between maximizing favorable interactions and minimizing steric conflicts.

Intermolecular hydrogen bonding in the solid state and in concentrated solutions leads to aggregation phenomena that can significantly alter the apparent molecular properties. Studies on related N-Boc amino acid derivatives have demonstrated that concentration-dependent aggregation occurs through intermolecular hydrogen bonding networks. These aggregation processes can affect solution behavior, crystallization patterns, and reactivity profiles of the compound.

Properties

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10(4)6-5-9;/h5-6,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNBLKIKMSKZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662485 | |

| Record name | tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202207-78-1 | |

| Record name | tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

In organic chemistry, tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its protected amino group allows for selective reactions at other sites on the molecule, facilitating the development of new compounds with potential biological activities .

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential as an intermediate in drug synthesis. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development targeting various diseases, including cancer and inflammation .

Biological Studies

Research has shown that derivatives of this compound can inhibit cancer cell growth while sparing normal cells, highlighting its potential therapeutic applications. In vitro studies have demonstrated that related structures can selectively target cancer cell lines, which is crucial for developing agents with fewer side effects .

Case Study 1: Cancer Research

- Objective : Investigate the growth inhibition effects of derivatives on cancer cell lines.

- Findings : Compounds structurally similar to this compound showed significant growth inhibition against various cancer cell lines while exhibiting low toxicity to normal cells. This selectivity is promising for future therapeutic applications.

Case Study 2: Mechanistic Insights

- Objective : Understand molecular interactions and signaling pathways affected by the compound.

- Findings : Studies revealed that treatment with this compound led to quantifiable changes in key signaling proteins involved in cell proliferation and survival, providing insights into its mechanism of action .

Mechanism of Action

The compound exerts its effects primarily through the protection of amino groups. The tert-butyl carbamate group acts as a protecting group, preventing the amine from reacting with other reagents during chemical reactions. This allows for selective reactions to occur on other parts of the molecule. The mechanism involves the formation of a stable carbamate bond, which can be selectively removed under specific conditions.

Molecular Targets and Pathways Involved:

Amino Groups: The primary target is the amino group, which is protected by the tert-butyl carbamate group.

Chemical Reactions: The compound is involved in various chemical reactions, including deprotection, substitution, and reduction/oxidation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between the target compound and its structural analogues:

Physicochemical and Functional Comparisons

Reactivity and Stability

- The methyl group in the target compound reduces nucleophilicity compared to non-methylated analogues like CAS 79513-35-2, making it less reactive in acylation reactions but more resistant to enzymatic degradation .

- Hydrochloride salt forms (e.g., 202207-78-1 vs. 38267-76-4) enhance crystallinity and shelf-life but may limit solubility in non-polar solvents .

Lipophilicity and Solubility

Purity and Handling Considerations

- The target compound (98% purity) exceeds the purity of analogues like tert-Butyl 4-(2-aminoethyl)-3,3-difluoropiperidine-1-carboxylate (95% purity), ensuring reliability in sensitive syntheses .

- Storage conditions vary: hydrochloride salts (2–8°C) are more temperature-sensitive than free bases, which often tolerate ambient storage .

Biological Activity

tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.

- Chemical Name : this compound

- Molecular Formula : C₇H₁₆N₂O₂·HCl

- Molecular Weight : 160.21 g/mol

- CAS Number : 57260-73-8

The biological activity of this compound is primarily associated with its role as a biochemical reagent. It has been implicated in various biological processes, including:

Pharmacological Studies

Several studies have highlighted the pharmacological potential of this compound:

- In vitro Studies : Research indicates that this compound can modulate cellular responses, particularly in immune cells. It has been used in assays to evaluate its effects on chemokine receptor signaling pathways, which are critical for neutrophil chemotaxis and inflammation .

- Case Studies : A feasibility study demonstrated the synthesis and evaluation of this compound alongside other derivatives, focusing on their reaction kinetics and biological targeting capabilities. The study provided insights into the compound's efficacy in targeting the folate receptor, which is often overexpressed in cancer cells .

Table 1: Inhibitory Potency Against Pks13 TE Domain

| Compound | IC₅₀ (µM) | MIC (µg/mL) | Remarks |

|---|---|---|---|

| tert-Butyl (2-aminoethyl)(methyl)carbamate | <1.0 | 0.5 | Effective against M. tuberculosis |

| Benzofuran derivative | 0.5 | 0.25 | Higher potency observed |

Table 2: Pharmacological Characterization of Related Compounds

| Compound | pIC₅₀ ± SEM | Application Area |

|---|---|---|

| R-Navarixin | 8.54 ± 0.04 | COPD, asthma |

| tert-Butyl derivative | 7.54 ± 0.10 | Inflammation modulation |

Safety and Handling

The compound is classified under hazardous materials, requiring proper safety measures during handling:

- Signal Word : Danger

- Hazard Statements : H314 - Causes severe skin burns and eye damage.

- Precautionary Statements : P280 - Wear protective gloves/protective clothing/eye protection/face protection.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride?

The synthesis typically involves a multi-step approach:

- Step 1: React a primary amine (e.g., 2-aminoethyl(methyl)amine) with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or NaHCO₃) under anhydrous conditions in THF or dichloromethane (DCM) .

- Step 2: Hydrochloride salt formation via acidification (e.g., HCl in EtOAc or MeOH) to enhance stability and solubility .

- Purification: Column chromatography (silica gel, eluent: hexane/EtOAc gradients) or recrystallization .

Key Conditions Table:

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| 1 | THF, NaHCO₃, RT, 3h | 60-75% | |

| 2 | Fe powder, NH₄Cl (aq.), reflux | 70-85% | |

| Salt | HCl/EtOAc, 0°C | >90% purity |

Q. How is the compound characterized post-synthesis?

- Mass Spectrometry (MS): ESI+ or ESI- modes confirm molecular weight (e.g., m/z 356 [M+H]⁺ in ).

- NMR Spectroscopy: ¹H/¹³C NMR to verify carbamate and ethylmethylamine backbone (e.g., δ 1.4 ppm for tert-butyl group, δ 3.2 ppm for methylene protons) .

- HPLC: Purity assessment (>95%) using C18 columns and UV detection .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

- Continuous Flow Reactors: Improve mixing and heat transfer for exothermic steps (e.g., chloroformate reactions) .

- Catalyst Screening: Test bases (e.g., NaHCO₃ vs. Et₃N) to minimize side reactions like over-alkylation .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Data Contradiction Example:

Patents report conflicting optimal temperatures for nitro-group reduction (RT vs. reflux). Resolution requires mechanistic analysis: reflux (80°C) accelerates Fe-mediated reduction but risks carbamate hydrolysis.

Q. How are solubility challenges addressed in biological assays?

- Salt Formation: Hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4 vs. <5 mg/mL for free base) .

- Co-Solvent Systems: Use DMSO/water mixtures (≤10% DMSO) for in vitro studies to balance solubility and biocompatibility .

Stability Table (Hydrochloride Salt vs. Free Base):

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Aqueous Solubility | High | Low |

| Storage Stability | >12 months at 4°C | 6 months |

| Hygroscopicity | Moderate | Low |

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

- X-ray Crystallography: Resolves stereochemistry in cyclopropane or spirocyclic analogs (e.g., diastereomers in ).

- 2D NMR (COSY, HSQC): Assigns overlapping signals in crowded spectra (e.g., distinguishing N-methyl vs. ethyl protons) .

- High-Resolution MS (HRMS): Confirms exact mass for trace impurities (e.g., de-tert-butylated by-products) .

Q. How are mechanistic pathways validated for carbamate reactions?

- Isotopic Labeling: Use ¹⁸O-labeled tert-butyl chloroformate to track carbonyl oxygen transfer in hydrolysis studies .

- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict activation energies for nucleophilic substitution at the carbamate carbonyl .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on Boc-deprotection conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.